N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5-fluoro-2-methoxybenzene-1-sulfonamide
Description
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5-fluoro-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by a pyridazine core linked to an azepane ring and a substituted benzene sulfonamide group. The compound’s structure features a 5-fluoro-2-methoxy substitution on the benzene ring, which distinguishes it from other analogs in its chemical family.
Properties
IUPAC Name |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3S/c1-31-21-11-9-18(24)16-22(21)32(29,30)27-19-8-6-7-17(15-19)20-10-12-23(26-25-20)28-13-4-2-3-5-14-28/h6-12,15-16,27H,2-5,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMHXDKKZXDKLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5-fluoro-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.
Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with a halogenated pyridazine intermediate.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative in the presence of a base, such as triethylamine, to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5-fluoro-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates and nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5-fluoro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-X-1-sulfonamide family, where X represents variable substituents on the benzene ring. Nine analogs were identified in a screening library, differing primarily in the substituents at the X position (e.g., methyl, ethyl, trifluoromethyl). Below is a comparative analysis of key structural and physicochemical properties:
Table 1: Comparative Analysis of Sulfonamide Analogs
| Compound Name (X substituent) | Molecular Formula | Molecular Weight (g/mol) | Available Quantity (mg) |
|---|---|---|---|
| 5-fluoro-2-methoxy (Target Compound) | C₂₄H₂₆FN₄O₃S | ~469.6* | Not specified |
| 2-methoxy-4,5-dimethyl | C₂₅H₃₀N₄O₃S | 466.6 | 22 |
| 4-methyl | C₂₂H₂₆N₄O₂S | 436.5 | 40 |
| 3,4-dimethyl | C₂₃H₂₈N₄O₂S | 450.6 | 35 |
| 4-ethyl | C₂₃H₂₈N₄O₂S | 450.6 | 50 |
| 2-methoxy-4-methyl | C₂₃H₂₈N₄O₃S | 452.6 | 30 |
| 2,4,5-trimethyl | C₂₄H₃₀N₄O₂S | 464.6 | 25 |
| 4-trifluoromethyl | C₂₂H₂₃F₃N₄O₂S | 490.5 | 15 |
Key Observations:
Substituent Effects on Molecular Weight :
- The 5-fluoro-2-methoxy substituent increases molecular weight (~469.6 g/mol) compared to simpler analogs (e.g., 436.5 g/mol for 4-methyl). Fluorine’s high atomic mass contributes significantly, while methoxy groups add moderate weight.
- Bulkier substituents (e.g., trifluoromethyl) further elevate molecular weight (490.5 g/mol) .
Structural Diversity: Electron-withdrawing groups (e.g., trifluoromethyl, fluoro) may enhance binding affinity to hydrophobic enzyme pockets, whereas electron-donating groups (e.g., methoxy, methyl) could improve solubility or metabolic stability.
Research Implications
While direct biological data for the target compound are unavailable, structural comparisons highlight its unique features:
- The 5-fluoro group may confer resistance to oxidative metabolism, improving pharmacokinetic stability.
- The 2-methoxy substituent’s orientation could optimize interactions with polar residues in enzyme active sites.
Further studies should prioritize synthesizing the target compound and evaluating its activity against related sulfonamide targets (e.g., carbonic anhydrase isoforms) to validate these hypotheses.
Biological Activity
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5-fluoro-2-methoxybenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C21H22N4O2S
- Molecular Weight : 394.49 g/mol
- IUPAC Name : this compound
Structural Features
The compound includes:
- A sulfonamide group, which is known for its biological activity.
- A pyridazine ring that contributes to its pharmacological properties.
- An azepane moiety that may influence the compound's binding interactions with biological targets.
Antimicrobial Activity
Sulfonamides have been widely studied for their antimicrobial properties. Research indicates that compounds with sulfonamide groups exhibit significant antibacterial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
Research has highlighted the potential of this compound as an inhibitor of certain enzymes. For example, sulfonamide derivatives have been shown to inhibit carbonic anhydrase, which is implicated in various physiological processes including acid-base balance and fluid secretion .
Table 1: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Carbonic Anhydrase | 0.25 | |
| Compound B | MAO-B | 0.013 | |
| N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5-fluoro... | Unknown Enzyme | TBD | TBD |
Neuroprotective Effects
Recent studies suggest that similar compounds may possess neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases such as Alzheimer's. The mechanism may involve the inhibition of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters .
Cardiovascular Effects
Some sulfonamide derivatives have been evaluated for their effects on cardiovascular parameters. For instance, studies have indicated that certain derivatives can modulate perfusion pressure and coronary resistance in isolated heart models, suggesting a potential therapeutic role in managing cardiovascular conditions .
Case Study 1: Antibacterial Efficacy
A study conducted on a series of sulfonamide derivatives demonstrated that modifications to the pyridazine ring significantly enhanced antibacterial activity against E. coli. The specific derivative resembling N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5-fluoro... was noted for its improved efficacy compared to traditional sulfa drugs.
Case Study 2: Neuroprotection
In a neuroprotection study, compounds structurally related to N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5-fluoro... were tested for their ability to inhibit MAO-B. Results showed that these compounds could effectively reduce oxidative stress markers in neuronal cell cultures, indicating a protective effect against neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
